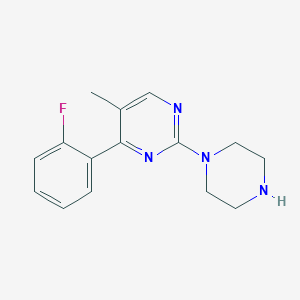![molecular formula C13H18N2O2 B6628486 N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide](/img/structure/B6628486.png)
N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide, also known as ACBC, is a chemical compound that has gained interest in recent years due to its potential applications in scientific research. ACBC is a derivative of cyclobutyl glycine, an amino acid that is not found in nature. The compound has been synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide acts as a positive allosteric modulator of the NMDA receptor, enhancing the activity of the receptor in a dose-dependent manner. The compound binds to a site on the receptor distinct from the glutamate binding site, leading to an increase in the duration and amplitude of the NMDA receptor-mediated currents.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, the compound has been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory. This compound has also been shown to increase the release of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide has several advantages for use in lab experiments. The compound is highly soluble and stable, making it easy to work with. This compound is also relatively selective for the NMDA receptor, minimizing off-target effects. However, this compound has some limitations as well. The compound has poor bioavailability, limiting its use in vivo. This compound also has a relatively short half-life, requiring frequent dosing in experiments.
Direcciones Futuras
There are several potential future directions for research on N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide. One area of interest is the role of this compound in synaptic plasticity and learning and memory. Further studies could investigate the effects of this compound on different types of memory and on different brain regions. Another potential direction is the use of this compound as a therapeutic agent for neurodegenerative diseases or traumatic brain injury. Finally, the development of more potent and selective this compound analogs could lead to new insights into the mechanisms underlying NMDA receptor function.
Métodos De Síntesis
N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide can be synthesized using a variety of methods, including the reaction of cyclobutyl glycine with 4-hydroxybenzyl bromide, or the reaction of cyclobutyl glycine with 4-hydroxyphenylacetic acid. Both methods have been shown to yield high-quality this compound with good purity.
Aplicaciones Científicas De Investigación
N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning and memory. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
Propiedades
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-13(6-1-7-13)9-15-12(17)8-10-2-4-11(16)5-3-10/h2-5,16H,1,6-9,14H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADQEBIBVAAXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)CC2=CC=C(C=C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(Thian-4-ylamino)methyl]benzoic acid](/img/structure/B6628412.png)
![3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628417.png)

![3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)

![1-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-amine](/img/structure/B6628437.png)
![2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol](/img/structure/B6628439.png)
![2-[4-[(6-methoxypyridin-2-yl)methylamino]pyrazol-1-yl]-N-methylacetamide](/img/structure/B6628463.png)
![2-chloro-N-(thiophen-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6628469.png)
![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-3-methylpiperazin-2-one](/img/structure/B6628483.png)
![2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile](/img/structure/B6628488.png)
![5-bromo-N-[(2S)-1-hydroxybutan-2-yl]-3-methyltriazole-4-sulfonamide](/img/structure/B6628492.png)
![N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine](/img/structure/B6628493.png)
![2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid](/img/structure/B6628500.png)
